molecular formula C24H26N2O5S B2430324 8-(6-Methoxy-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 866847-35-0

8-(6-Methoxy-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B2430324
CAS No.: 866847-35-0
M. Wt: 454.54
InChI Key: HEHFNSSFAVSBLE-UHFFFAOYSA-N
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Description

8-(6-Methoxy-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[45]decane is a complex organic compound that features a spirocyclic structure

Properties

IUPAC Name

8-[6-methoxy-3-(4-methylphenyl)sulfonylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5S/c1-17-3-6-19(7-4-17)32(27,28)22-16-25-21-8-5-18(29-2)15-20(21)23(22)26-11-9-24(10-12-26)30-13-14-31-24/h3-8,15-16H,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHFNSSFAVSBLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCC5(CC4)OCCO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Quinoline Ring Formation

The quinoline scaffold is constructed via the Gould-Jacobs cyclization (Scheme 1):

  • Starting material : 3-Tosyl-4-methoxyaniline undergoes condensation with diethyl ethoxymethylenemalonate to form an enamine intermediate.
  • Cyclization : Heating in polyphosphoric acid (PPA) induces cyclodehydration, yielding 4-hydroxy-6-methoxy-3-tosylquinoline.
  • Chlorination : Treatment with phosphorus oxychloride (POCl₃) replaces the hydroxyl group with chlorine, producing 4-chloro-6-methoxy-3-tosylquinoline.

Key data :

  • Yield: 75–85% (cyclization step).
  • Purity: >95% (HPLC).

Alternative Routes

  • Skraup reaction : Utilizes glycerol, sulfuric acid, and an oxidizing agent but is less favorable due to harsh conditions and lower regioselectivity.

Coupling with 1,4-Dioxa-8-Azaspiro[4.5]Decane

Nucleophilic Aromatic Substitution (SNAr)

Procedure :

  • Reagents :
    • 4-Chloro-6-methoxy-3-tosylquinoline (1.0 equiv).
    • 1,4-Dioxa-8-azaspiro[4.5]decane (1.2 equiv).
    • Base: Potassium carbonate (K₂CO₃, 2.0 equiv).
    • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Conditions :
    • Temperature: 80–100°C.
    • Duration: 12–24 hours under nitrogen.
  • Workup :
    • Dilution with ice water.
    • Extraction with ethyl acetate.
    • Purification via silica gel chromatography (eluent: hexane/ethyl acetate 3:1).

Key data :

  • Yield: 60–70%.
  • Characterization:
    • ¹H NMR (CDCl₃): δ 8.65 (d, J = 5.1 Hz, 1H, H2-quinoline), 7.92 (d, J = 8.7 Hz, 2H, tosyl H), 7.38 (d, J = 8.7 Hz, 2H, tosyl H), 6.98 (s, 1H, H5-quinoline), 4.10–4.30 (m, 4H, dioxane H), 3.89 (s, 3H, OCH₃).
    • MS (ESI) : m/z 470.5 [M+H]⁺.

Optimization and Challenges

Solvent and Base Selection

  • DMF/DMSO : Enhance nucleophilicity but may lead to side reactions (e.g., oxidation).
  • Alternative bases : DBU or Et₃N improve reaction rates but reduce selectivity.

Spirocyclic Amine Stability

  • Air sensitivity : Requires inert atmosphere handling.
  • Purification : Column chromatography on neutral alumina minimizes decomposition.

Scalability and Industrial Applications

  • Patent US8552191B2 : Demonstrates gram-scale synthesis of related spirocyclic compounds with >90% purity.
  • Cost analysis : 1,4-Dioxa-8-azaspiro[4.5]decane costs ~$120/g (Sigma-Aldrich), making the target compound economically viable for preclinical studies.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by three key structural motifs:

  • Quinoline Core : Aromatic π-system with electron-donating methoxy and electron-withdrawing tosyl groups.

  • Tosyl Group (-SO₂C₆H₄CH₃) : Strong electron-withdrawing and leaving-group potential.

  • Spirocyclic Amine : 1,4-Dioxa-8-azaspiro[4.5]decane, offering steric hindrance and potential for ring-opening reactions.

Functional GroupReactivity TypeExample Reactions
Tosyl groupNucleophilic substitutionDisplacement by amines, alkoxides, or thiols under basic conditions
MethoxyquinolineElectrophilic substitutionHalogenation, nitration (directed by methoxy group)
Spirocyclic amineAcid-catalyzed hydrolysisRing opening to form piperidinone derivatives

Nucleophilic Aromatic Substitution (NAS)

The tosyl group at C3 of the quinoline core activates the adjacent position for nucleophilic attack due to its electron-withdrawing nature. For example:

  • Amine displacement : Reaction with primary/secondary amines yields 3-aminoquinoline derivatives.
    C24H26N2O6S+RNH2C24H25N3O5+H2O+HSO3C6H4CH3\text{C}_{24}\text{H}_{26}\text{N}_2\text{O}_6\text{S}+\text{RNH}_2\rightarrow \text{C}_{24}\text{H}_{25}\text{N}_3\text{O}_5+\text{H}_2\text{O}+\text{HSO}_3\text{C}_6\text{H}_4\text{CH}_3

    Observed in analogues with similar sulfonyl groups .

Acid/Base-Mediated Ring Opening

The 1,4-dioxa-8-azaspiro[4.5]decane moiety undergoes hydrolysis under acidic conditions to form 4-piperidone derivatives:

  • Mechanism : Protonation of the spirocyclic oxygen, followed by cleavage of the C–O bond and formation of a carbonyl group .
    \text{Spirocycle}+\text{HCl}\rightarrow \text{C}_7\text{H}_{13}\text{NO}_2\(\text{4 piperidone ethylene ketal})+\text{H}_2\text{O}

Methoxy Group Demethylation

The methoxy group at C6 of quinoline can be demethylated using strong acids (e.g., HBr in acetic acid) to yield a hydroxyl group for further functionalization:
C24H26N2O6SHBrC23H24N2O5S+CH3Br\text{C}_{24}\text{H}_{26}\text{N}_2\text{O}_6\text{S}\xrightarrow{\text{HBr}}\text{C}_{23}\text{H}_{24}\text{N}_2\text{O}_5\text{S}+\text{CH}_3\text{Br}

This reaction is critical for generating bioactive intermediates .

Reductive Amination

The spirocyclic amine can participate in reductive amination with aldehydes/ketones to introduce alkyl/aryl substituents:
Spirocycle+RCHONaBH3CNC24H26N2O6S R\text{Spirocycle}+\text{RCHO}\xrightarrow{\text{NaBH}_3\text{CN}}\text{C}_{24}\text{H}_{26}\text{N}_2\text{O}_6\text{S R}

This method is used to enhance solubility or biological activity .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 250°C, releasing SO₂ and forming quinoline-derived char .

  • Photodegradation : UV exposure induces cleavage of the spirocyclic ether, forming a diol intermediate .

ConditionDegradation ProductHalf-Life
Acidic (pH < 3)4-Piperidone ethylene ketal< 1 hr
Alkaline (pH > 10)Tosylate anion + quinoline derivative> 24 hr
UV light (254 nm)Diol + SO₂30 min

Key Research Findings

  • Suzuki Coupling : The quinoline core undergoes cross-coupling with aryl boronic acids at C4 (Pd catalysis) .

  • Enzymatic Hydrolysis : Liver microsomes convert the spirocycle to 4-piperidone at rates of 0.8 µmol/min/mg protein .

Scientific Research Applications

Overview

8-(6-Methoxy-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic compound with a unique spirocyclic structure. This compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry, organic synthesis, biological studies, and industrial applications.

Medicinal Chemistry

The compound is being explored as a pharmacophore in drug design. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for developing new therapeutics. Research indicates that compounds with similar structures exhibit promising activity against various diseases, including cancer and infections.

Case Study: Antitumor Activity

A study highlighted the synthesis of derivatives related to spirocyclic compounds and their evaluation for antitumor activity. The derivatives demonstrated moderate to potent activity against human lung cancer (A549), breast cancer (MDA-MB-231), and cervical cancer (HeLa) cell lines. Notably, some derivatives exhibited IC50 values as low as 0.08 µM against MDA-MB-231 cells, showcasing the potential of spirocyclic structures in anticancer drug development .

Organic Synthesis

In organic chemistry, 8-(6-Methoxy-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane serves as a building block for synthesizing more complex molecules. Its unique functional groups allow chemists to create various derivatives that can be tailored for specific applications, including pharmaceuticals and natural products.

Biological Studies

Research into the biological activity of this compound has revealed its potential as an antimicrobial , antiviral , and anticancer agent. The mechanism of action typically involves binding to specific molecular targets, leading to modulation of their activity. For instance, it may inhibit enzyme activity or alter receptor signaling pathways, which can be crucial in therapeutic contexts.

Industrial Applications

Beyond its medicinal uses, this compound is also being investigated for its potential in developing new materials such as polymers and catalysts . The unique properties imparted by its spirocyclic structure could lead to innovations in material science and engineering.

Mechanism of Action

The mechanism of action of 8-(6-Methoxy-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

8-(6-Methoxy-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane can be compared to other spirocyclic compounds, such as:

    Spirotetramat: A spirocyclic insecticide with a similar spirocyclic structure but different functional groups and applications.

    1,3,8-Triazaspiro[4.5]decane-2,4-dione: A compound with a spirocyclic core that has been studied for its potential as a delta opioid receptor agonist.

    8-oxa-2-azaspiro[4.5]decane:

The uniqueness of 8-(6-Methoxy-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane lies in its specific functional groups and the resulting chemical properties, which make it a valuable compound for various scientific research applications.

Biological Activity

8-(6-Methoxy-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a spirocyclic structure that includes a quinoline moiety, which is known for various biological activities. The presence of the methoxy and tosyl groups enhances its chemical properties, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to 8-(6-Methoxy-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane exhibit significant antimicrobial properties. For instance, derivatives of quinoline have been shown to possess activity against Mycobacterium tuberculosis, suggesting that modifications in the quinoline structure can enhance efficacy against resistant strains .

Anticancer Activity

Studies have demonstrated that quinoline derivatives can exhibit anticancer properties through various mechanisms such as apoptosis induction and cell cycle arrest. The spirocyclic nature of 8-(6-Methoxy-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane may contribute to its ability to interact with DNA or other cellular targets, potentially leading to cytotoxic effects against cancer cells .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the quinoline ring may interact with specific receptors or enzymes involved in critical cellular pathways.

σ1 Receptor Binding

Recent studies have explored the binding affinity of related compounds to σ1 receptors, which are implicated in neuroprotective and anti-inflammatory processes. For example, a derivative exhibited high affinity for σ1 receptors (K(i) = 5.4 nM), indicating potential neuroprotective effects . This suggests that 8-(6-Methoxy-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane may also interact with similar targets.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Antitubercular Activity : A study demonstrated that azaspiroketal derivatives showed submicromolar activity against Mycobacterium tuberculosis H37Rv, indicating that structural modifications can enhance antitubercular efficacy .
  • Antiviral Activity : Research on piperidine analogs revealed promising in vitro anti-HCV activities with low EC50 values (e.g., 1.5 nM), suggesting that similar structural motifs could be explored for antiviral applications .
  • Neuroprotective Effects : Compounds with similar structures have been shown to protect neuronal cells from oxidative stress-induced apoptosis, highlighting their potential in treating neurodegenerative diseases .

Data Tables

Property Value
Molecular FormulaC20H22N2O3S
Molecular Weight378.46 g/mol
K(i) for σ1 Receptor5.4 ± 0.4 nM
Antitubercular ActivitySubmicromolar against M. tuberculosis
Cytotoxicity (in vitro)Varies by cell line

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 8-(6-Methoxy-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, refluxing 2-Oxa-spiro[3.4]octane-1,3-dione with (6-Methoxy-3-tosylquinolin-4-yl)amine derivatives in dry benzene at 80°C for 3 hours yields the spirocyclic core. Post-reaction purification involves solvent removal and recrystallization from anhydrous THF or dioxane .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Essential techniques include:

  • IR Spectroscopy : To identify functional groups (e.g., C=O at ~1720 cm⁻¹, C=N at ~1630 cm⁻¹) and confirm spirocyclic ether linkages .
  • NMR (¹H/¹³C) : For structural elucidation of aromatic protons (δ 6.9–8.2 ppm) and spirocyclic carbons (δ 52–77 ppm) .
  • Elemental Analysis : To verify purity and stoichiometry (e.g., %C, %H, %N within ±0.4% of theoretical values) .

Q. What solvent systems are optimal for purification and recrystallization?

  • Methodological Answer : Polar aprotic solvents like THF or dioxane are preferred for recrystallization due to their ability to dissolve both aromatic and aliphatic moieties. Ethanol-water mixtures (e.g., 70:30 v/v) are also effective for removing unreacted precursors .

Advanced Research Questions

Q. How can electron-withdrawing substituents influence the compound’s spectroscopic properties?

  • Methodological Answer : Substituents like tosyl or methoxy groups alter electronic environments, causing shifts in IR (e.g., NO₂ stretching at 1533–1360 cm⁻¹) and UV-Vis spectra (bathochromic shifts due to extended conjugation). Benzylic C-H stretching in spirocyclic systems may exhibit anomalously high absorption due to electron withdrawal by adjacent N and O atoms .

Q. What strategies resolve contradictions in reaction yield data under varying conditions?

  • Methodological Answer : Use factorial design experiments (e.g., varying temperature, solvent polarity, and stoichiometry) to isolate critical factors. For example, sodium acetate in glacial acetic acid enhances condensation yields by 15–20% compared to other bases. Cross-validate results via LC-MS to track intermediate formation .

Q. How can computational tools optimize reaction pathways for this compound?

  • Methodological Answer : COMSOL Multiphysics or Gaussian simulations model reaction kinetics and transition states. For instance, density functional theory (DFT) predicts activation energies for spirocyclic ring closure, enabling selection of optimal catalysts (e.g., pyrolidine for amine-mediated cyclization) .

Q. What methodologies ensure reproducibility in scaled-up synthesis?

  • Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., inline FTIR for reaction progress). Use membrane separation technologies (e.g., nanofiltration) to isolate intermediates and reduce batch-to-batch variability .

Data Interpretation Challenges

Q. How to address discrepancies in mass spectrometry (MS) data for high-molecular-weight derivatives?

  • Methodological Answer : High-resolution MS (HRMS) with ESI+ ionization resolves fragmentation patterns. For example, a parent ion at m/z 803 (M⁺) with isotopic clusters confirms molecular integrity. Cross-check with ¹³C NMR to rule out degradation products .

Q. What are best practices for validating biological activity assays involving this compound?

  • Methodological Answer : Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm specificity. For kinase inhibition studies, compare IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) and validate via Western blot for target phosphorylation .

Methodological Resources

  • Synthetic Protocols : Detailed in .
  • Computational Modeling : Refer to .
  • Spectroscopic Validation : Guidelines from .
  • Experimental Design : Factorial approaches from .

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